

# An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | Bromofenofos |           |  |
| Cat. No.:            | B1208025     | Get Quote |  |

# For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. **Bromofenofos** is a veterinary anthelmintic agent and should be handled with appropriate safety precautions.

### Introduction

**Bromofenofos** is a halogenated monophosphate ester anthelmintic agent utilized in veterinary medicine for the treatment of fascioliasis, commonly known as liver fluke infections, in cattle and sheep. Its primary and active metabolite is dephosphate **bromofenofos**. This technical guide provides a comprehensive overview of the available scientific data on **Bromofenofos** and its dephosphate metabolite, focusing on their physicochemical properties, toxicokinetics, toxicological profile, and analytical methodologies.

# **Physicochemical Properties**

A clear understanding of the physicochemical properties of **Bromofenofos** and dephosphate **bromofenofos** is fundamental to comprehending their biological activity and fate.



| Property          | Bromofenofos                                                                       | Dephosphate<br>Bromofenofos                        |
|-------------------|------------------------------------------------------------------------------------|----------------------------------------------------|
| IUPAC Name        | (1,1'-Biphenyl)-2,2'-diol,<br>3,3',5,5'-tetrabromo-,<br>mono(dihydrogen phosphate) | 3,3',5,5'-Tetrabromo-[1,1'-<br>biphenyl]-2,2'-diol |
| CAS Number        | 21466-07-9                                                                         | 5464-70-0                                          |
| Molecular Formula | C12H7Br4O5P                                                                        | C12H6Br4O2                                         |
| Molecular Weight  | 581.77 g/mol                                                                       | 501.79 g/mol                                       |
| Appearance        | Solid powder[1]                                                                    | Data not available                                 |
| Solubility        | Data not available                                                                 | Data not available                                 |

### **Toxicokinetics and Metabolism**

The toxicokinetics of **Bromofenofos** are crucial for understanding its efficacy and potential for residue accumulation. Following oral administration, **Bromofenofos** is metabolized to its active form, dephosphate **bromofenofos**.

# Absorption, Distribution, and Excretion in Lactating Cows

A study involving the oral administration of **Bromofenofos** to lactating cows provided the following insights into the plasma concentration of its metabolite, dephosphate **bromofenofos** (DBFF), and its excretion in milk[2]:



| Parameter                                           | Value           |
|-----------------------------------------------------|-----------------|
| Time to Maximum Plasma Concentration (Tmax) of DBFF | ~1.0 day        |
| Detection Time of DBFF in Plasma                    | Up to 15.1 days |
| Time to Maximum Concentration of DBFF in Milk       | ~24 hours       |
| Detection Time of DBFF in Milk                      | 78-119 hours    |
| Detection Limit of DBFF in Plasma                   | 2 ppb           |
| Detection Limit of DBFF in Milk                     | 1 ppb           |

### Metabolism

The primary metabolic pathway of **Bromofenofos** is the dephosphorylation to its active metabolite, dephosphate **bromofenofos**. This biotransformation is a critical step for its anthelmintic activity.



Click to download full resolution via product page

Metabolic conversion of Bromofenofos.

## **Toxicology**

The toxicological profile of **Bromofenofos** and its metabolite is of significant interest, particularly concerning its teratogenic effects.

### **Acute Toxicity**

Limited publicly available data exists for the acute toxicity of **Bromofenofos**. The following values are reported for a substance classified under GHS categories consistent with **Bromofenofos**, however, the direct source document explicitly naming **Bromofenofos** was not retrievable.



| Species         | Route      | LD50/LC50                                  | GHS Category |
|-----------------|------------|--------------------------------------------|--------------|
| Rat             | Oral       | 300-2000 mg/kg                             | Category 4   |
| Rat             | Dermal     | 790 mg/kg                                  | Category 3   |
| Rabbit (male)   | Dermal     | 720 mg/kg                                  | Category 3   |
| Rabbit (female) | Dermal     | 830 mg/kg                                  | Category 3   |
| Rat             | Inhalation | No deaths at saturated vapor concentration | -            |

# **Embryolethal and Teratogenic Effects**

Studies in rats have demonstrated the embryolethal and teratogenic potential of both **Bromofenofos** and dephosphate **bromofenofos**.

Table 4.2.1: Embryolethal and Teratogenic Effects of **Bromofenofos** in Rats

| Dose (mg/kg) | Gestation Day<br>of<br>Administration | Fetal<br>Resorption<br>Rate (%) | Incidence of<br>Gross<br>Malformations<br>(%) | Incidence of<br>Skeletal<br>Malformations<br>(%) |
|--------------|---------------------------------------|---------------------------------|-----------------------------------------------|--------------------------------------------------|
| 58.2         | 10                                    | ~69                             | 35.6                                          | 27.6                                             |

Table 4.2.2: Comparative Embryolethal Effects of **Bromofenofos** (BF) and Dephosphate **Bromofenofos** (DBF) in Rats on Gestation Day 10



| Compound | Equimolar<br>Dose (mg/kg)       | Fetal<br>Resorption<br>Rate (%) | Incidence of<br>Gross<br>Malformations<br>(%) | Incidence of<br>Skeletal<br>Malformations<br>(%) |
|----------|---------------------------------|---------------------------------|-----------------------------------------------|--------------------------------------------------|
| BF       | 58.2                            | ~69                             | 35.6                                          | 27.6                                             |
| DBF      | (equimolar to<br>58.2 mg/kg BF) | 81.9                            | 54.5                                          | 61.5                                             |

These studies suggest that the teratogenic effects of **Bromofenofos** are likely attributable to its active metabolite, dephosphate **bromofenofos**.

### **Mechanism of Action**

The primary anthelmintic mechanism of action for fasciolicides like **Bromofenofos** is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of cellular energy metabolism leads to paralysis and death of the liver fluke.





Click to download full resolution via product page

Proposed mechanism of action of **Bromofenofos**.

# **Experimental Protocols**

# Determination of Dephosphate Bromofenofos in Milk by Liquid Chromatography with Electrochemical Detection[1]

This method provides a sensitive and specific means of quantifying dephosphate **bromofenofos** (DBFF) residues in milk.

### 6.1.1 Sample Preparation



- Extraction: DBFF is extracted from milk samples using a liquid-liquid partition with acetone, acetonitrile, and dichloromethane.
- Purification: The extract is purified using a C18 solid-phase extraction cartridge.

### 6.1.2 Chromatographic Conditions

- Instrument: Liquid chromatograph equipped with a dual-electrode coulometric detector.
- Column: Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 μm).
- Mobile Phase: Acetonitrile-0.05M potassium dihydrogen phosphate (55 + 45, v/v), adjusted to pH 3.0.
- Flow Rate: 1 mL/min.
- Column Temperature: 40°C.

### 6.1.3 Detection

- Detector 1 Potential: 0.30 V.
- Detector 2 Potential: 0.45 V.

### 6.1.4 Performance

- Detection Limit: 0.2 ng/mL in milk.
- Average Recoveries: 73.1% at 1 ng/mL and 82.7% at 10 ng/mL.





Click to download full resolution via product page

Workflow for DBFF analysis in milk.

# **Signaling Pathways**

Currently, there is a lack of specific data on the signaling pathways directly affected by **Bromofenofos** or dephosphate **bromofenofos**. However, as a polybrominated biphenyl derivative, it is plausible that it could interact with pathways known to be modulated by other



compounds in this class. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the toxicity of **Bromofenofos** and its metabolite.

### Conclusion

**Bromofenofos** is an effective anthelmintic agent whose activity is dependent on its metabolic conversion to dephosphate **bromofenofos**. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation in the target parasite. While data on its teratogenic effects are available, comprehensive toxicokinetic and acute toxicity data for **Bromofenofos** are limited in the public domain. The analytical method for its metabolite in milk is well-established and sensitive. Future research should focus on definitively characterizing the acute toxicological profile of **Bromofenofos**, providing a more detailed understanding of its toxicokinetics in target animal species, and identifying the specific signaling pathways it may modulate.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Concentration in plasma and excretion in milk of lactating cows after oral administration of tribromsalan, oxyclozanide and bromofenofos] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208025#bromofenofos-and-its-primary-metabolite-dephosphate-bromofenofos]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com